3-(Aminomethyl)-5-bromobenzonitrile
Overview
Description
The compound “3-(Aminomethyl)-5-bromobenzonitrile” likely belongs to the class of organic compounds known as benzonitriles . Benzonitriles are compounds containing a benzene ring which is bonded to a cyanide group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, aminomethyl derivatives can be obtained using the Mannich reaction . This reaction involves the addition of an amine to a carbonyl compound, typically in the presence of an acid catalyst .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a benzene ring, a cyanide group, and an aminomethyl group. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
Amines, such as the aminomethyl group in “this compound”, can undergo a variety of chemical reactions. These include reactions with acid chlorides to form amides, and E2 elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. In general, benzonitriles are typically colorless liquids or solids, and they have a high boiling point due to the presence of the cyano group .Scientific Research Applications
Synthesis of Substituted Compounds
3-(Aminomethyl)-5-bromobenzonitrile is instrumental in the synthesis of various substituted compounds. For example, it plays a key role in the two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles, providing an efficient alternative to typical synthesis methods (Lefebvre et al., 2010). Additionally, a CuBr-catalyzed coupling reaction involving 2-bromobenzonitriles, like this compound, leads to the production of various 3-aminoindazoles (Xu et al., 2013).
Cancer Research
In cancer research, derivatives of benzonitriles, including structures similar to this compound, have been synthesized and showed strong activity against colorectal and triple-negative breast cancer cells (Pilon et al., 2020).
Herbicide Resistance
This compound is structurally similar to herbicides like bromoxynil, which has been studied for its resistance when expressed in transgenic tobacco plants (Stalker et al., 1988).
Antibacterial Activity
Compounds structurally related to this compound, like halo-substituted cyanoanilines, have been synthesized and evaluated for their antibacterial activities, showing promising results against various bacterial strains (Qian et al., 2016).
Corrosion Inhibition
Derivatives of benzonitriles, akin to this compound, have been explored as corrosion inhibitors for mild steel, demonstrating significant inhibition properties (Verma et al., 2015).
Metabolism Studies
The metabolism of compounds related to this compound has been a subject of interest, particularly in studying the metabolic pathways of certain pharmaceutical compounds in rats (Morioka et al., 1996).
Safety and Hazards
Future Directions
The future directions of research on “3-(Aminomethyl)-5-bromobenzonitrile” could involve exploring its potential uses in various fields. For example, aminomethyl derivatives have been used in the synthesis of various pharmaceuticals . Additionally, benzonitriles have been used as intermediates in the synthesis of various organic compounds .
Mechanism of Action
Target of Action
It is structurally related to n-[3-(aminomethyl)benzyl]acetamidine, which targets nitric oxide synthases . These enzymes play a crucial role in producing nitric oxide, a key cellular signaling molecule.
Mode of Action
Based on its structural similarity to n-[3-(aminomethyl)benzyl]acetamidine, it may interact with its targets in a similar manner . The compound could potentially bind to the active site of the enzyme, thereby modulating its activity.
Biochemical Pathways
Given its potential interaction with nitric oxide synthases, it might influence the nitric oxide signaling pathway . This pathway plays a significant role in various physiological processes, including vasodilation, immune response, and neurotransmission.
Result of Action
If it indeed interacts with nitric oxide synthases, it could potentially modulate the levels of nitric oxide in cells, thereby influencing various physiological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other interacting molecules can affect the compound’s stability and its interaction with its target . .
Properties
IUPAC Name |
3-(aminomethyl)-5-bromobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H,4,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPATBUYJSSEMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)Br)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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